molecular formula C18H15NO3 B14952234 Methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate

Methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate

Katalognummer: B14952234
Molekulargewicht: 293.3 g/mol
InChI-Schlüssel: KDXLAHAJDIKWSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound features a quinoline core, which is a nitrogen-containing heterocycle, and is functionalized with a methoxyphenyl group and a carboxylate ester. The unique structure of this compound contributes to its significant biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate typically involves the condensation of 2-methoxybenzaldehyde with an appropriate quinoline derivative under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as zinc chloride or aluminum chloride. The resulting intermediate undergoes cyclization and esterification to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are increasingly being adopted to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and halogenated quinoline compounds .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It exhibits potential as an antimicrobial and anticancer agent.

    Industry: The compound is utilized in the development of dyes and pigments.

Wirkmechanismus

The mechanism of action of methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate is unique due to the presence of both the methoxyphenyl group and the carboxylate ester, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .

Eigenschaften

Molekularformel

C18H15NO3

Molekulargewicht

293.3 g/mol

IUPAC-Name

methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C18H15NO3/c1-21-17-10-6-4-8-13(17)16-11-14(18(20)22-2)12-7-3-5-9-15(12)19-16/h3-11H,1-2H3

InChI-Schlüssel

KDXLAHAJDIKWSP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.